Rosiglitazone-D5 maleate

Description

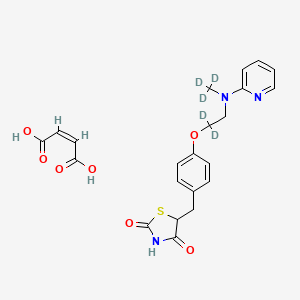

Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;5-[[4-[1,1-dideuterio-2-[pyridin-2-yl(trideuteriomethyl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S.C4H4O4/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;5-3(6)1-2-4(7)8/h2-9,15H,10-12H2,1H3,(H,20,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,11D2; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFUKZSWUHZXAV-APTGLFPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC([2H])([2H])OC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.C(=C\C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Rosiglitazone-D5 maleate CAS number and properties

An In-Depth Technical Guide to Rosiglitazone-D5 Maleate for Advanced Research Applications

Introduction: Beyond the Analyte

Rosiglitazone, a member of the thiazolidinedione class of drugs, is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ). Its primary mechanism of action involves enhancing insulin sensitivity, making it a significant therapeutic agent in the management of type 2 diabetes mellitus.[1][2] The drug works by modulating the transcription of genes involved in glucose and lipid metabolism in key tissues like muscle, fat, and the liver.[3]

In the landscape of drug development, pharmacokinetics, and clinical research, the precise quantification of a drug in biological matrices is paramount. This is where stable isotope-labeled (SIL) compounds become indispensable. Rosiglitazone-D5 maleate is the deuterated analogue of rosiglitazone maleate, serving as an ideal internal standard for quantitative bioanalytical assays. The five deuterium atoms grant it a molecular weight distinct from the parent drug, allowing for differentiation by a mass spectrometer, while its chemical and chromatographic properties remain virtually identical. This co-elution and differential detection form the bedrock of the stable isotope dilution analysis (SIDA) technique, the gold standard for accuracy and precision in liquid chromatography-mass spectrometry (LC-MS/MS) based quantification. This guide provides a comprehensive overview of Rosiglitazone-D5 maleate, its properties, mechanism of action, and its critical application in a research setting.

Physicochemical Properties: A Comparative Overview

Understanding the fundamental properties of both the labeled and unlabeled compound is crucial for method development, formulation, and handling. The data below is compiled from authoritative chemical and pharmacological databases.

| Property | Rosiglitazone-D5 Maleate | Rosiglitazone Maleate |

| CAS Number | 1215168-64-1[4] | 155141-29-0[5][6] |

| Molecular Formula | C₂₂H₁₈D₅N₃O₇S[4] | C₂₂H₂₃N₃O₇S[7][8][9] |

| Molecular Weight | 478.51 g/mol [4] | 473.50 g/mol [5][6] |

| Appearance | - | White to off-white crystalline powder[10][11] |

| Melting Point | - | 122-123 °C[10][11] |

| pKa | - | 6.1, 6.8[11][12] |

| Solubility | - | DMSO: 3 mg/mL[13]DMF: 10 mg/mL[14]Ethanol: Readily soluble[10][11]Methanol: Soluble[8]Buffered Aqueous (pH 2.3): Readily soluble[10][11] |

Mechanism of Action: The PPARγ Signaling Cascade

Rosiglitazone exerts its therapeutic effects by acting as a high-affinity agonist to PPARγ, a nuclear receptor that is a key regulator of adipogenesis, glucose metabolism, and inflammation.[13][15] The activation of this pathway is a multi-step process that directly influences gene expression.

-

Ligand Binding: Rosiglitazone enters the target cell and binds to the ligand-binding domain of PPARγ located in the nucleus.[15]

-

Heterodimerization: Upon activation, PPARγ forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[3]

-

DNA Interaction: This PPARγ-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3]

-

Transcriptional Regulation: The binding of the complex to PPREs recruits a series of co-activator proteins that initiate or enhance the transcription of genes involved in insulin signaling, glucose transport (e.g., GLUT4), and lipid metabolism. The ultimate physiological response is an improvement in the body's sensitivity to insulin.[1]

Application in Quantitative Analysis: A Methodological Deep Dive

The primary application of Rosiglitazone-D5 maleate is as an internal standard (IS) in bioanalytical methods. Its utility is best demonstrated through a typical workflow for quantifying rosiglitazone in a biological matrix like human plasma.

Principle of Stable Isotope Dilution Analysis (SIDA)

The core principle of SIDA is the addition of a known quantity of a stable isotope-labeled version of the analyte (in this case, Rosiglitazone-D5) to the unknown sample at the very beginning of the analytical process. Because the IS is chemically identical to the analyte, it experiences the exact same losses during sample extraction, cleanup, and injection. It also experiences the same degree of ion suppression or enhancement in the mass spectrometer's source. By measuring the ratio of the signal from the analyte to the signal from the IS, one can calculate the concentration of the analyte with high accuracy, as the ratio remains constant regardless of procedural variations.

Experimental Protocol: Quantification of Rosiglitazone in Plasma via LC-MS/MS

This protocol provides a robust framework for the quantification of rosiglitazone.

1. Sample Preparation (Protein Precipitation & Extraction)

-

Rationale: This is a rapid and effective method for removing the bulk of plasma proteins, which can interfere with the analysis. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecules like rosiglitazone in solution.

-

Procedure:

-

Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of Rosiglitazone-D5 maleate working solution (e.g., at 500 ng/mL) to every tube to act as the internal standard.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid) for injection.

-

2. Chromatographic Separation (UPLC/HPLC)

-

Rationale: The goal is to achieve baseline separation of rosiglitazone from endogenous plasma components to minimize matrix effects and ensure accurate quantification. A C18 column is standard for retaining moderately hydrophobic molecules like rosiglitazone. The acidic mobile phase (formic acid) ensures the analyte is protonated for optimal detection in positive ion mode.

-

Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: 10% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

-

Injection Volume: 5 µL

-

3. Mass Spectrometric Detection (MS/MS)

-

Rationale: Tandem mass spectrometry provides exceptional selectivity and sensitivity. By monitoring a specific fragmentation (transition) from a precursor ion to a product ion (Multiple Reaction Monitoring or MRM), chemical noise is virtually eliminated.

-

Parameters:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

MRM Transitions:

-

Rosiglitazone: Precursor m/z 358.1 → Product m/z 135.1

-

Rosiglitazone-D5 (IS): Precursor m/z 363.1 → Product m/z 140.1

-

-

Dwell Time: 100 ms

-

Collision Energy: Optimized for each transition.

-

4. Data Analysis

-

A calibration curve is generated by plotting the peak area ratio (Rosiglitazone Area / Rosiglitazone-D5 Area) against the known concentrations of the prepared calibrator samples.

-

A linear regression with a weighting factor (typically 1/x or 1/x²) is applied to the calibration curve.

-

The concentration of rosiglitazone in the unknown samples is then calculated from their measured peak area ratios using the regression equation.

Storage and Handling

To ensure the integrity and stability of Rosiglitazone-D5 maleate, proper storage is essential.

-

Solid Form: The lyophilized powder should be stored at refrigerated temperatures (0-10°C), desiccated, and preferably under an inert atmosphere as it may be sensitive to air and heat.[13][16] In this form, the chemical is typically stable for up to 24 months.[13]

-

In Solution: Once dissolved (e.g., in DMSO or DMF), solutions should be stored at -20°C or below. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials. Use solutions within 3 months for best results.[13]

Conclusion

Rosiglitazone-D5 maleate represents a critical tool for researchers in pharmacology, drug metabolism, and clinical diagnostics. While its unlabeled counterpart, rosiglitazone, is defined by its biological activity at the PPARγ receptor, the deuterated version is defined by its analytical utility. By providing a stable, reliable internal standard, it enables the highly accurate and precise quantification of rosiglitazone in complex biological matrices. This capability is fundamental to understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately supporting the safe and effective development of therapeutics.

References

-

Rosiglitazone maleate – Chemigran Pte Ltd – Global Pharmaceutical Supplier . Chemigran. [Link]

-

Rosiglitazone Maleate-impurities . Pharmaffiliates. [Link]

-

Rosiglitazone-D5 maleate | 1215168-64-1 . ArtMolecule. [Link]

-

Rosiglitazone . StatPearls - NCBI Bookshelf. [Link]

-

Rosiglitazone . The Merck Index Online. [Link]

-

Rosiglitazone Maleate . PubChem. [Link]

-

Rosiglitazone . PubChem. [Link]

-

rosiglitazone . PharmGKB. [Link]

-

Rosiglitazone . Wikipedia. [Link]

-

PPARγ activator, rosiglitazone: Is it beneficial or harmful to the cardiovascular system? . World Journal of Cardiology. [Link]

Sources

- 1. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. PPARγ activator, rosiglitazone: Is it beneficial or harmful to the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. Rosiglitazone-D5 maleate | 1215168-64-1 [artmolecule.fr]

- 5. Rosiglitazone maleate USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]

- 6. Rosiglitazone Maleate | C22H23N3O7S | CID 5281055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemigran.com [chemigran.com]

- 8. Rosiglitazone Maleate | 155141-29-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Rosiglitazone Maleate - LKT Labs [lktlabs.com]

- 11. Rosiglitazone [drugfuture.com]

- 12. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Rosiglitazone Maleate | Cell Signaling Technology [cellsignal.com]

- 14. caymanchem.com [caymanchem.com]

- 15. Rosiglitazone - Wikipedia [en.wikipedia.org]

- 16. Rosiglitazone Maleate | 155141-29-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

A Comprehensive Technical Guide to the Deuterated Internal Standard of Rosiglitazone

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Internal Standards in Quantitative Bioanalysis

In the landscape of drug discovery and development, the precise quantification of therapeutic agents in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioavailability studies. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for these analyses due to its high sensitivity and selectivity. However, the accuracy of LC-MS quantification can be compromised by several factors, including variations in sample preparation, matrix effects, and instrument response. To mitigate these variabilities, an internal standard (IS) is indispensable.

An ideal internal standard is a compound that is structurally and physicochemically similar to the analyte of interest but can be distinguished by the mass spectrometer. Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, are widely considered the most suitable choice.[1] By incorporating deuterium atoms into the molecular structure of the analyte, a mass shift is introduced, allowing for its distinct detection. Crucially, the deuterated internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, thereby providing a reliable means to normalize the analytical signal and ensure accurate quantification.[1]

This guide focuses on the deuterated internal standard of rosiglitazone, an anti-diabetic drug of the thiazolidinedione class.[2] We will delve into its chemical structure, synthesis, and its application in a validated bioanalytical method for the quantification of rosiglitazone in human plasma.

Unveiling the Chemical Structures: Rosiglitazone and its Deuterated Analog

A thorough understanding of the chemical structures of both the analyte and its deuterated internal standard is fundamental to its effective use.

Rosiglitazone: The Analyte

Rosiglitazone is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), which plays a key role in insulin sensitization.[3] Its chemical structure consists of a thiazolidinedione head group, a central phenyl ring, and a pyridyl-amino-ethoxy side chain.[4]

| Property | Value | Source(s) |

| IUPAC Name | (RS)-5-[4-(2-[methyl(pyridin-2-yl)amino]ethoxy)benzyl]thiazolidine-2,4-dione | [3] |

| Molecular Formula | C₁₈H₁₉N₃O₃S | [5] |

| Molecular Weight | 357.43 g/mol | [5] |

| CAS Number | 122320-73-4 | [3] |

Figure 1: Chemical Structure of Rosiglitazone

Caption: The 2D chemical structure of rosiglitazone.

Deuterated Rosiglitazone (Rosiglitazone-d3): The Internal Standard

For quantitative bioanalysis, a deuterated analog of rosiglitazone is commonly employed as the internal standard. Rosiglitazone-d3, where three hydrogen atoms on the N-methyl group are replaced with deuterium, is a frequently used variant. This substitution provides a 3-dalton mass shift, which is sufficient for clear differentiation from the unlabeled analyte in a mass spectrometer, without significantly altering the molecule's chromatographic behavior.

| Property | Value | Source(s) |

| IUPAC Name | 5-[[4-[2-(methyl-d3-pyridin-2-ylamino)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |

| Molecular Formula | C₁₈H₁₆D₃N₃O₃S | |

| Molecular Weight | 360.46 g/mol | |

| CAS Number | 1132641-22-5 |

Figure 2: Chemical Structure of Rosiglitazone-d3

Caption: The 2D chemical structure of Rosiglitazone-d3, with the deuterated methyl group highlighted.

Synthesis of Deuterated Rosiglitazone: A Mechanistic Approach

The synthesis of Rosiglitazone-d3 follows a similar pathway to its non-deuterated counterpart, with the key difference being the introduction of a deuterated starting material. A common synthetic route involves a multi-step process, which can be adapted for the incorporation of deuterium.

General Synthetic Strategy

A widely adopted method for the synthesis of rosiglitazone involves the following key steps:

-

Formation of the Pyridyl-amino-ethanol Intermediate: This typically involves the reaction of 2-chloropyridine with N-methylethanolamine.

-

Williamson Ether Synthesis: The intermediate from the previous step is then reacted with a substituted benzaldehyde, such as 4-fluorobenzaldehyde, to form the ether linkage.

-

Knoevenagel Condensation: The resulting aldehyde is condensed with 2,4-thiazolidinedione to form a benzylidene intermediate.

-

Reduction: The double bond in the benzylidene intermediate is then reduced to yield the final rosiglitazone product.

Proposed Synthesis of Rosiglitazone-d3

To synthesize Rosiglitazone-d3, a deuterated starting material is introduced. A logical approach is to use N-methyl-d3-ethanolamine in the initial step.

Figure 3: Proposed Synthetic Pathway for Rosiglitazone-d3

Caption: A logical four-step synthesis of Rosiglitazone-d3.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-((Methyl-d3)(pyridin-2-yl)amino)ethan-1-ol

-

To a solution of 2-chloropyridine in a suitable solvent (e.g., toluene), add N-methyl-d3-ethanolamine and a base (e.g., sodium tert-butoxide).

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and perform an aqueous workup.

-

Purify the crude product by column chromatography to obtain the desired deuterated intermediate.

Step 2: Synthesis of 4-(2-((Methyl-d3)(pyridin-2-yl)amino)ethoxy)benzaldehyde

-

To a solution of the deuterated intermediate from Step 1 in a polar aprotic solvent (e.g., dimethylformamide), add a base (e.g., potassium carbonate) and 4-fluorobenzaldehyde.

-

Heat the reaction mixture and monitor its progress by TLC.

-

Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography.

Step 3: Synthesis of 5-(4-(2-((Methyl-d3)(pyridin-2-yl)amino)ethoxy)benzylidene)thiazolidine-2,4-dione

-

In a suitable solvent (e.g., ethanol), dissolve the deuterated benzaldehyde from Step 2 and 2,4-thiazolidinedione.

-

Add a catalytic amount of a base (e.g., piperidine) and heat the mixture to reflux.

-

Monitor the reaction by TLC. The product will precipitate out of the solution upon cooling.

-

Collect the solid by filtration and wash with a cold solvent.

Step 4: Synthesis of Rosiglitazone-d3

-

Suspend the deuterated benzylidene intermediate from Step 3 in a suitable solvent (e.g., methanol or ethyl acetate).

-

Add a hydrogenation catalyst (e.g., 10% Palladium on carbon).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Filter off the catalyst and concentrate the filtrate to obtain the crude Rosiglitazone-d3.

-

Recrystallize the product from a suitable solvent system to obtain the pure deuterated internal standard.

Application in a Validated Bioanalytical Method: A Case Study

The true utility of a deuterated internal standard is demonstrated in its application within a robust and validated bioanalytical method. The following outlines a typical workflow for the quantification of rosiglitazone in human plasma using Rosiglitazone-d3 as the internal standard, based on published methodologies.[6]

Experimental Workflow

Figure 4: Bioanalytical Workflow for Rosiglitazone Quantification

Caption: A typical sample preparation and analysis workflow.

Detailed Protocol

Sample Preparation:

-

To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of the Rosiglitazone-d3 internal standard working solution (e.g., at a concentration of 100 ng/mL).

-

Vortex the sample briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[6]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 10 µL) onto the LC-MS/MS system.

LC-MS/MS Conditions:

The following are representative parameters and may require optimization for a specific instrument and application.

| Parameter | Condition |

| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient to achieve separation (e.g., 20% B to 90% B over 5 minutes) |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Rosiglitazone: m/z 358.1 → 135.1Rosiglitazone-d3: m/z 361.1 → 138.1[6] |

| Collision Energy | Optimized for each transition |

Method Validation: Ensuring Trustworthiness

A bioanalytical method must be rigorously validated to ensure its reliability, as per guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7] The validation process assesses several key parameters.

Table of Bioanalytical Method Validation Parameters and Typical Acceptance Criteria:

| Validation Parameter | Description | Typical Acceptance Criteria (FDA/EMA) |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte and IS in at least six different sources of blank matrix. |

| Accuracy | The closeness of the determined value to the true value. | The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | The coefficient of variation (CV) should not exceed 15%, except at the LLOQ, where it should not exceed 20%. |

| Linearity & Range | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | A calibration curve with a correlation coefficient (r²) of ≥ 0.99 is typically required. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Precision should be ≤ 20% and accuracy should be within ±20%. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The CV of the IS-normalized matrix factor calculated from at least six different lots of matrix should be ≤ 15%. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentrations should be within ±15% of the nominal concentrations after storage under various conditions (freeze-thaw, short-term, long-term). |

Conclusion: The Indisputable Value of Deuterated Internal Standards

The use of a deuterated internal standard, such as Rosiglitazone-d3, is a cornerstone of robust and reliable bioanalytical method development for the quantification of rosiglitazone. Its chemical and physical similarity to the analyte ensures that it effectively compensates for variations in sample processing and instrumental analysis, leading to highly accurate and precise data. This technical guide has provided a comprehensive overview of the chemical structure, a plausible synthetic route, and a detailed application of deuterated rosiglitazone in a validated LC-MS/MS method. By adhering to the principles of scientific integrity and rigorous validation, researchers and drug development professionals can confidently generate high-quality data that is essential for regulatory submissions and advancing our understanding of drug disposition.

References

-

ResearchGate. (n.d.). Rosiglitazone structure. Retrieved from [Link]

-

PDB-101. (n.d.). Rosiglitazone. Retrieved from [Link]

-

PharmaCompass. (n.d.). Rosiglitazone | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

- Merck Index Online. (n.d.). Rosiglitazone.

-

StatPearls - NCBI Bookshelf. (2023, July 3). Rosiglitazone. Retrieved from [Link]

-

Wikipedia. (n.d.). Rosiglitazone. Retrieved from [Link]

- Kim, K. B., et al. (2009). Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study.

-

PubChem. (n.d.). Rosiglitazone. Retrieved from [Link]

-

ResearchGate. (n.d.). Approaches to the synthesis of rosiglitazone 2.4 (p–r). Retrieved from [Link]

-

MDPI. (2022, July 5). Synthesis of Thiazolidinedione Compound Library. Retrieved from [Link]

- Google Patents. (n.d.). US6515132B2 - Process for the preparation of rosiglitazone maleate.

-

PubMed. (n.d.). Rosiglitazone. Retrieved from [Link]

-

PubMed. (2003, September). Simple method for the determination of rosiglitazone in human plasma using a commercially available internal standard. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

PubMed. (2015). LC-MS/MS Method for the Determination of Rosiglitazone on Rat Dried Blood Spots and Rat Urine: Application to Pharmacokinetics. Retrieved from [Link]

-

European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rosiglitazone - Wikipedia [en.wikipedia.org]

- 3. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US20070293546A1 - Preparation of rosiglitazone and its salts - Google Patents [patents.google.com]

- 5. SYNTHESIS OF ANTIDIABETIC ROSIGLITAZONE DERIVATIVES - Patent 1756099 [data.epo.org]

- 6. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01126J [pubs.rsc.org]

Technical Whitepaper: Solubility Profiling and Handling of Rosiglitazone-D5 Maleate

[1]

Executive Summary

Rosiglitazone-D5 maleate is the stable isotope-labeled analog of the thiazolidinedione antidiabetic agent Rosiglitazone.[1] It serves as a critical internal standard (IS) in bioanalytical assays, particularly LC-MS/MS, to correct for matrix effects, extraction efficiency, and ionization variability.[1]

This technical guide addresses a common bottleneck in analytical workflows: the solubility differential between dimethyl sulfoxide (DMSO) and methanol (MeOH). While the maleate salt form enhances aqueous solubility compared to the free base, it presents specific solvation challenges in organic solvents.

Core Technical Directive:

-

Primary Stock: Must be prepared in DMSO (Solubility > 50 mg/mL).

-

Working Solutions: Can be diluted into Methanol (Solubility ~1 mg/mL), but direct solvation of the solid powder in methanol is inefficient and prone to precipitation artifacts.

Physicochemical Properties & Solubility Data[1][2][3][4][5][6][7][8][9]

The solubility behavior of Rosiglitazone-D5 maleate mirrors its non-deuterated parent compound.[1] The deuterium substitution (

Table 1: Solubility Profile of Rosiglitazone Maleate (Parent/D5)[1]

| Solvent | Solubility Limit (approx.)[1][2][3][4][5] | Solvation Mechanism | Recommended Use |

| DMSO | 50 - 100 mg/mL | Dipole-dipole interaction; disruption of ionic lattice.[1] | Primary Stock Solution |

| DMF | ~30 mg/mL | Polar aprotic solvation.[1] | Alternative Stock |

| Methanol | ~1 mg/mL * | Hydrogen bonding (protic); limited capacity for maleate salt.[1] | Working Dilutions Only |

| Ethanol | < 1 mg/mL | Weaker solvation of the ionic salt form.[1] | Not Recommended |

| Water/PBS | < 0.5 mg/mL | Hydrophobic exclusion dominates.[1] | Final Assay Buffer (Low %) |

*Note: Solubility in methanol is temperature-dependent.[1] While "colorless crystals" can form from methanol, dissolving the bulk powder requires significant energy (sonication/heat), creating a risk of crashing out upon cooling.

Mechanistic Insights: Why DMSO?

To ensure scientific integrity, one must understand why DMSO is the superior solvent for the stock solution.

-

The Maleate Salt Factor: Rosiglitazone is a weak base; the maleate acid counter-ion improves stability and aqueous solubility.[1] However, in protic organic solvents like methanol, the dissociation of the salt can be incomplete, leading to micro-precipitates that are invisible to the naked eye but devastating to LC-MS reproducibility.

-

Dielectric Constant & Dipole Moment: DMSO (Dielectric constant

) acts as a powerful polar aprotic solvent.[1] It effectively shields the ionic charges of the maleate salt while simultaneously solvating the lipophilic thiazolidinedione and pyridine rings of the Rosiglitazone structure. Methanol (

Validated Experimental Protocols

Protocol A: Preparation of Primary Stock Solution (10 mg/mL)

Objective: Create a stable, high-concentration stock for long-term storage.

-

Equilibration: Allow the Rosiglitazone-D5 maleate vial to reach room temperature (20-25°C) before opening to prevent water condensation (DMSO is hygroscopic).

-

Weighing: Weigh approximately 10 mg of the solid into a generic amber glass vial (Class A hydrolytic resistance).

-

Self-Validating Step: Record the exact mass (e.g., 10.2 mg). Do not rely on the vendor's label weight.

-

-

Solvation: Calculate the volume of anhydrous DMSO required to reach exactly 10 mg/mL.

-

Formula:

[1]

-

-

Dissolution: Vortex for 60 seconds. If particles persist, sonicate at 40 kHz for 5 minutes.

-

Validation: Inspect against a dark background. The solution must be completely clear and viscous-free.[1]

Protocol B: Preparation of Working Standard (100 µg/mL)

Objective: Dilute the stock for LC-MS spiking.

-

Solvent Choice: Use LC-MS grade Methanol.[1]

-

Dilution Factor: 1:100 dilution of the DMSO stock.

-

Procedure:

-

Storage: Store at -20°C. Stability is generally valid for 1-3 months.

Workflow Visualization

The following diagram illustrates the critical decision pathways for handling Rosiglitazone-D5, ensuring no "dead volumes" or precipitation events occur.

Figure 1: Solvation workflow emphasizing DMSO as the obligatory primary solvent to avoid saturation failures common with Methanol.

Analytical Considerations (LC-MS/MS)

When using Rosiglitazone-D5 as an Internal Standard, researchers must account for the Deuterium Isotope Effect .[1]

-

Retention Time Shift: Deuterated compounds are slightly less lipophilic than their protium counterparts.[1] In Reverse Phase Chromatography (C18), Rosiglitazone-D5 may elute slightly earlier than Rosiglitazone-D0.[1]

-

Action: Ensure your integration windows in the mass spectrometer software (e.g., Analyst, MassHunter) are wide enough to capture both peaks, or set specific retention times for the IS channel.

-

-

Cross-Talk: Ensure the mass difference (approx. +5 Da) is sufficient to prevent isotopic overlap. Rosiglitazone (MW ~357.[1][2][3][6]4) and Rosiglitazone-D5 (MW ~362.[1]4) are well-separated, minimizing cross-talk unless concentration differentials are extreme (>1000-fold).

Stability & Storage

-

Hygroscopicity: DMSO stocks absorb atmospheric water.[1] Repeated opening of a cold DMSO vial causes condensation, which can degrade the maleate salt over time (hydrolysis).

-

Protocol: Aliquot the DMSO stock into single-use vials (e.g., 50 µL aliquots) and store at -80°C.

-

-

Photostability: Thiazolidinediones are sensitive to light.[1] Always use amber glassware.[1]

-

Container: Glass is preferred.[1] Polypropylene (PP) is acceptable for short-term aqueous dilutions, but avoid storing high-concentration DMSO stocks in plastic for >6 months due to potential leachables.[1]

References

Precision Quantitation of Thiazolidinediones via LC-MS/MS: A Technical Guide to Deuterated Standards

Abstract This technical guide provides a rigorous framework for the selection, validation, and application of deuterated internal standards (IS) in the mass spectrometric analysis of Thiazolidinediones (TZDs). Focused on Pioglitazone and Rosiglitazone, this document addresses the critical challenges of deuterium isotope effects, retention time shifts, and isotopic scrambling. It is designed for bioanalytical scientists requiring high-precision pharmacokinetic (PK) and therapeutic drug monitoring (TDM) data.

The Analytical Imperative: Why Precision Matters

Thiazolidinediones (TZDs) act as selective agonists for the peroxisome proliferator-activated receptor-gamma (PPAR

-

Hepatotoxicity: The withdrawal of Troglitazone established a precedent for rigorous liver enzyme monitoring and precise exposure data.

-

Cardiovascular & Bladder Risk: Rosiglitazone’s cardiovascular restrictions and Pioglitazone’s bladder cancer warnings demand assays capable of detecting low-level accumulation in chronic dosing regimens.

LC-MS/MS is the gold standard for these assays. However, the reliability of this technique hinges on the Internal Standard (IS) . While

The Chemistry of Deuteration

Structural Integrity and "Scrambling"

Not all deuterated standards are created equal. The position of the deuterium label is the single most critical factor in standard stability.

-

The Danger Zone (C5 Position): The proton at the C5 position of the thiazolidinedione ring is highly acidic (

) due to the flanking carbonyls.-

Risk:[1] In protic solvents (methanol/water) or plasma, a deuterium label at C5 will rapidly exchange with solvent protons (

), leading to signal loss and "scrambling" of the IS mass.

-

-

The Safe Zone (Aromatic Rings): Stable standards places deuterium atoms on the central phenyl ring or the pyridine tail. These C-D bonds are metabolically and chemically robust.

The Deuterium Isotope Effect

Replacing Hydrogen with Deuterium shortens the C-H bond length (to C-D), slightly reducing the molar volume and lipophilicity of the molecule.

-

Chromatographic Consequence: Deuterated TZDs typically elute earlier than their non-deuterated analytes in Reversed-Phase LC (RPLC).[2]

-

The Matrix Effect Trap: If the IS elutes 0.1–0.2 minutes earlier than the analyte, it may exit the column during a suppression zone (e.g., phospholipids) while the analyte elutes in a clean zone. This decouples the IS from the analyte, rendering it ineffective at correcting matrix effects.

Experimental Protocol & Method Development

Workflow Visualization

The following diagram outlines the critical decision points in the TZD extraction and analysis workflow.

Figure 1: Critical workflow for TZD analysis. Note the "RT Check" step to verify that the Deuterium Isotope Effect has not caused excessive separation between Analyte and IS.

Mass Spectrometry Parameters (MRM)

The following transitions are validated for positive ESI mode. Note that Pioglitazone-d4 and Rosiglitazone-d3 often share nominal masses, necessitating chromatographic resolution.

| Analyte | Precursor ( | Product ( | Label Position | Cone Voltage (V) | Collision Energy (eV) |

| Pioglitazone | 357.2 | 134.1 | N/A | 35 | 25 |

| Pioglitazone-d4 | 361.2 | 138.1 | Phenyl-d4 | 35 | 25 |

| Rosiglitazone | 358.1 | 135.1 | N/A | 30 | 28 |

| Rosiglitazone-d3 | 361.1 | 138.1 | Pyridine/Phenyl | 30 | 28 |

Technical Note: The product ion

Chromatographic Conditions

To mitigate the deuterium isotope effect, use a high-resolution column with a shallow gradient.

-

Column: C18 (e.g., Kinetex or Zorbax), 50 x 2.1 mm, 1.7 µm or 2.6 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 40% B to 90% B over 3 minutes.

-

Flow Rate: 0.4 - 0.6 mL/min.

Validation & Troubleshooting

Assessing Internal Standard Variability

According to FDA M10 guidelines, IS response variability must be monitored.

-

Acceptance Criteria: IS response in study samples should be within 50-150% of the mean IS response in calibration standards.

-

Root Cause Analysis: If IS response drifts:

-

Check Matrix Effects: Compare IS peak area in extracted plasma vs. solvent.

-

Check Stability: Verify the IS has not undergone H/D exchange (scrambling) in the autosampler (keep temperature < 10°C).

-

Cross-Talk Evaluation

Because Pioglitazone-d4 and Rosiglitazone-d3 can have similar masses (approx 361 Da), cross-talk is a risk if analyzing both drugs in a panel.

-

Test: Inject a high concentration of Pioglitazone-d4 alone and monitor the Rosiglitazone-d3 channel.

-

Solution: Ensure baseline chromatographic separation between Pioglitazone and Rosiglitazone (typically > 1 min separation on C18).

Mechanism of Signal Stabilization

The diagram below illustrates how the Deuterated IS corrects for ionization suppression.

Figure 2: Mechanism of internal standard normalization. The IS experiences the same suppression as the analyte, cancelling out the error in the final ratio.

References

-

FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Food and Drug Administration.[3][4] [Link]

-

Mistri, H. N., et al. (2007). Estimation of Rosiglitazone in human plasma by LC-MS/MS and its application to a bioequivalence study. Journal of Chromatography B. [Link]

-

Lin, Z. J., et al. (2003).[5] Determination of Pioglitazone in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]

-

Wang, S., et al. (2007). Deuterium isotope effects in liquid chromatography-mass spectrometry. Journal of Chromatography A. [Link]

Sources

- 1. Thiazolidinedione bioactivation: a comparison of the bioactivation potentials of troglitazone, rosiglitazone, and pioglitazone using stable isotope-labeled analogues and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazolidinediones - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. eurl-pesticides.eu [eurl-pesticides.eu]

An In-Depth Technical Guide to the Optimal Storage of Deuterated Rosiglitazone Standards

For researchers, scientists, and drug development professionals, the integrity of analytical reference standards is the bedrock of accurate and reproducible results. Deuterated Rosiglitazone (Rosiglitazone-d4), a critical internal standard in pharmacokinetic and metabolic studies of the parent drug, is no exception. Its stability is paramount for ensuring the validity of bioanalytical data. This guide provides a comprehensive, scientifically-grounded framework for the optimal storage and handling of Rosiglitazone-d4, moving beyond mere procedural lists to explain the causality behind each recommendation.

Foundational Principles: Understanding the Molecule

Rosiglitazone is an anti-diabetic drug of the thiazolidinedione class.[1][2] Its deuterated analogue, typically with four deuterium atoms on the pyridine ring, is employed to differentiate it from the endogenous or administered non-labeled drug in mass spectrometry-based analyses. The core stability of a reference standard is intrinsically linked to its chemical structure and the environmental stresses it can endure.

The practice of deuteration, or substituting hydrogen with its heavier isotope deuterium, results in a more stable chemical bond.[3] This modification can significantly slow down metabolic processes in vivo and, pertinent to this guide, can also reduce the rate of certain chemical degradation pathways, potentially affording deuterated standards a slightly enhanced stability profile compared to their non-deuterated counterparts.

However, like all complex organic molecules, Rosiglitazone-d4 is susceptible to degradation if not stored correctly. The primary environmental factors that can compromise its integrity are temperature, light, and humidity .

Core Storage Directives for Solid Rosiglitazone-d4

The overarching goal for storing the neat, solid material is to minimize molecular motion and prevent the ingress of environmental factors that can initiate degradation. General principles for pharmaceutical reference standards, as outlined by the United States Pharmacopeia (USP), serve as our primary guide.[4][5]

Long-Term Storage: The Gold Standard

For maximal shelf-life, long-term storage of solid Rosiglitazone-d4 should be under controlled, refrigerated, or frozen conditions.

| Parameter | Recommended Condition | Rationale & Expert Insights |

| Temperature | 2°C to 8°C (Refrigerated) | This is the most common and recommended condition for the majority of pharmaceutical reference standards to ensure long-term stability.[6][7][8] It significantly slows chemical degradation kinetics without the potential risks of freeze-thaw cycles associated with freezer storage. |

| -20°C ± 5°C (Frozen) | An acceptable, and often preferred, alternative for very long-term archival.[9] This condition further reduces the rate of potential degradation. However, it is critical to mitigate the risk of water condensation upon removal from the freezer. | |

| Light | Protect from Light | Store in the original manufacturer-provided amber vial or within a light-blocking secondary container. Photolysis, or degradation by light, can break chemical bonds even in solid-state materials over time.[6][10] Rosiglitazone does not absorb strongly at wavelengths above 290 nm, suggesting low susceptibility to direct photolysis by sunlight, but protection is still a mandatory best practice for all reference standards.[1] |

| Atmosphere | Inert Atmosphere (Argon/Nitrogen) | While not always specified by manufacturers for this particular standard, backfilling the vial with an inert gas after initial use is a field-proven technique to displace oxygen and moisture, thereby preventing oxidative degradation. |

| Container | Original Stoppered Vial | Always store the standard in its original, tightly sealed container to prevent contamination and exposure to humidity.[4][5][6] |

Short-Term and In-Use Storage

For standards that are in active use, controlled room temperature is acceptable for limited periods, provided conditions are monitored.

| Parameter | Recommended Condition | Rationale & Expert Insights |

| Temperature | 20°C to 25°C (Controlled Room Temp) | Acceptable for short durations (e.g., a typical workday). The package insert for Avandia® (the commercial Rosiglitazone drug product) specifies storage at room temperature (15°C to 30°C), indicating a degree of stability under these conditions.[11] However, for a high-purity reference standard, minimizing any potential for degradation is key. |

| Humidity | Low Humidity Environment | Store in a desiccator, particularly in humid climates. Moisture can be adsorbed onto the surface of the solid, which can accelerate hydrolytic degradation of susceptible functional groups.[4][5] |

Handling Protocols: A Self-Validating System

Proper handling is as crucial as storage. The following workflow is designed to prevent contamination and degradation during use.

Equilibration: The Non-Negotiable First Step

-

Remove from Cold Storage: Transfer the vial from the refrigerator or freezer to a desiccator at ambient temperature.

-

Allow to Equilibrate: Wait for the container to reach room temperature before opening. This critical step prevents atmospheric moisture from condensing on the cold solid standard, which would introduce water and compromise its integrity.[6]

-

Verification: The outside of the vial should be completely free of condensation before the cap is removed.

The logical flow of this preparatory step is crucial for maintaining the standard's integrity.

Figure 1: Workflow for safely bringing a cold-stored standard to use.

Storage of Rosiglitazone-d4 in Solution

Stock solutions are inherently less stable than the solid material. The choice of solvent and storage temperature is critical.

-

Solvent Selection: Methanol or Acetonitrile are common and appropriate solvents.

-

Short-Term (≤ 48 hours): Solutions of the parent drug Rosiglitazone in methanol (1 mg/mL) have been shown to be stable for up to 48 hours at room temperature.[12] This can be used as a reliable proxy for Rosiglitazone-d4.

-

Long-Term (Weeks): For longer-term storage of stock solutions, freezing is necessary. The same study demonstrated stability for at least two weeks at -80°C.[12] Storage at -20°C is also a common practice for intermediate durations.

| Storage Condition | Maximum Duration | Rationale |

| Room Temperature | 48 Hours | Prevents immediate degradation during an analytical run. Based on stability data for the non-deuterated parent compound.[12] |

| Refrigerated (2-8°C) | ~1 Week (Verification recommended) | A practical intermediate for ongoing projects. |

| Frozen (-20°C or -80°C) | >2 Weeks | The gold standard for preserving solution integrity. -80°C provides the highest degree of protection against degradation.[12][13] |

Protocol for Stability Verification

Trustworthiness in a reference standard is achieved through a self-validating system. This involves periodic re-qualification to confirm its purity and identity. This protocol is based on the principles outlined in ICH guidelines for stability testing.[14][15]

Experimental Design

-

Time Zero Analysis: Upon receiving a new lot of Rosiglitazone-d4, perform a full characterization. This includes:

-

Purity Assessment: Use a validated, stability-indicating HPLC-UV or LC-MS method. The purity value at this point is your baseline.

-

Identity Confirmation: Confirm the mass of the deuterated standard using high-resolution mass spectrometry (HRMS).

-

Appearance: Record the physical appearance (e.g., "white crystalline solid").

-

-

Storage: Store the standard under the recommended long-term conditions (e.g., 2-8°C, protected from light).

-

Periodic Testing: At defined intervals (e.g., 12, 24, and 36 months), re-analyze the standard using the same methods as the Time Zero analysis.

-

Data Evaluation: Compare the results to the Time Zero data and the acceptance criteria.

Figure 2: Experimental workflow for long-term stability verification.

Acceptance Criteria

-

Purity: No significant change from the initial value. Typically, a change of >2% would warrant investigation.

-

Degradation Products: No single degradation product should be >0.5% of the total peak area.

-

Appearance: No change in color or physical state.

By adhering to this comprehensive guide for storage, handling, and verification, researchers can ensure the continued integrity of their deuterated Rosiglitazone standards, thereby upholding the quality and reliability of their scientific data.

References

-

PharmaGuideHub. (2024, March 11). PROCUREMENT, HANDLING, STORAGE AND DESTRUCTION OF REFERENCE STANDARDS. Available at: [Link]

-

ResearchGate. Stability of rosiglitazone in processed and unprocessed human plasma. Available at: [Link]

-

IAPHL. Guidelines for the Storage of Essential Medicines and Other Health Commodities. Available at: [Link]

-

Moravek. How To Properly Store Your Radiolabeled Compounds. Available at: [Link]

-

Q1 Scientific. (2016, October 27). ICH Quality Guidelines for Pharmaceutical Stability Storage. Available at: [Link]

-

uspbpep.com. General Chapters: <11> USP REFERENCE STANDARDS. Available at: [Link]

-

American Pharmacist Association. (2026). Pharmacy Board Compliance: Essential Drug Storage Guide 2026. Available at: [Link]

-

NIH PubChem. Rosiglitazone. Available at: [Link]

-

European Medicines Agency (EMA). Guideline on declaration of storage conditions. Available at: [Link]

-

Ephor. Patient compliance with drug storage recommendations. Available at: [Link]

-

European Medicines Agency (EMA). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]

-

accessdata.fda.gov. AVANDIA. Available at: [Link]

-

ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Available at: [Link]

-

NIH NCBI Bookshelf. (2023, July 3). Rosiglitazone. Available at: [Link]

-

IIP Series. CHEMICAL STABILITY OF DRUGS. Available at: [Link]

-

PMC. (2023, June 14). Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. Available at: [Link]

-

Paho.org. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available at: [Link]

-

FAQs Home. (2021, July 12). What are the storage conditions for EDQM reference standards?. Available at: [Link]

-

eCFR. 21 CFR 205.50 -- Minimum requirements for the storage and handling of prescription drugs and for the establishment and maintenance of prescription drug distribution records. Available at: [Link]

-

BioPharma Consulting Group. Stability Testing Strategies for Working Standards. Available at: [Link]

-

ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. Available at: [Link]

-

ResearchGate. (2012, March 17). Stability Testing of Pharmaceutical Products. Available at: [Link]

-

FDA. Shelf Life of Medical Devices. Available at: [Link]

-

Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. Available at: [Link]

-

Salamandra. Regulatory Considerations for Deuterated Products. Available at: [Link]

-

PubMed. Polymer-assisted solution phase synthesis of the antihyperglycemic agent Rosiglitazone (Avandia). Available at: [Link]

-

Drugs.com. Avandia: Package Insert / Prescribing Information / MOA. Available at: [Link]

Sources

- 1. Rosiglitazone | C18H19N3O3S | CID 77999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rosiglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. salamandra.net [salamandra.net]

- 4. uspbpep.com [uspbpep.com]

- 5. usp.org [usp.org]

- 6. PROCUREMENT, HANDLING, STORAGE AND DESTRUCTION OF REFERENCE STANDARDS – PharmaGuideHub [pharmaguidehub.com]

- 7. Pharmacy Board Compliance: Temperature Guide | 2026 [envigilance.com]

- 8. uspnf.com [uspnf.com]

- 9. ephor.nl [ephor.nl]

- 10. iipseries.org [iipseries.org]

- 11. drugs.com [drugs.com]

- 12. researchgate.net [researchgate.net]

- 13. moravek.com [moravek.com]

- 14. ema.europa.eu [ema.europa.eu]

- 15. database.ich.org [database.ich.org]

An In-depth Technical Guide to the Stable Isotope Labeling of Rosiglitazone-D5

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the strategic selection of stable isotope labeling sites for Rosiglitazone, focusing on the synthesis and characterization of Rosiglitazone-D5. It is intended to equip researchers, medicinal chemists, and drug metabolism scientists with the foundational knowledge and practical insights required for the effective use of deuterated internal standards in preclinical and clinical development.

Introduction: The Critical Role of Stable Isotope Labeling in Drug Development

Stable isotope labeling is an indispensable tool in modern drug discovery and development, enabling precise quantification of drug candidates and their metabolites in complex biological matrices.[1][2] By replacing specific hydrogen atoms with their heavier, non-radioactive isotope, deuterium (²H or D), we can synthesize a version of the drug that is chemically identical in its biological activity but distinguishable by mass spectrometry. This mass difference is the cornerstone of highly sensitive and specific bioanalytical assays, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are fundamental to pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) studies.[3]

Rosiglitazone, a member of the thiazolidinedione class of drugs, is an insulin sensitizer used in the management of type 2 diabetes.[4][5] It functions by activating the peroxisome proliferator-activated receptor-gamma (PPARγ).[6] A thorough understanding of its metabolic fate is crucial for optimizing its therapeutic window and ensuring patient safety. This guide will delve into the rationale behind the selection of deuterium labeling sites for Rosiglitazone, culminating in a detailed examination of a synthesized Rosiglitazone-D5 isotopologue.

Strategic Selection of Deuterium Labeling Sites in Rosiglitazone

The primary consideration for selecting labeling sites is metabolic stability. Deuterium labels should be placed on positions of the molecule that are not susceptible to metabolic cleavage, as this would result in the loss of the isotopic label and render the internal standard ineffective.[6][7]

Understanding the Metabolic Landscape of Rosiglitazone

The major metabolic pathways of Rosiglitazone in humans are N-demethylation of the pyridylamino nitrogen and hydroxylation of the phenyl and pyridyl rings.[8] These metabolic "hotspots" are prime candidates for deuterium labeling to potentially alter the metabolic profile or to create a stable internal standard that co-elutes with the parent drug but is mass-shifted.

Proposed Labeling Sites for Rosiglitazone-D5

Based on the known metabolism of Rosiglitazone, a robust D5-labeled internal standard would ideally have deuterium atoms placed at metabolically stable positions. Commercially available Rosiglitazone-d3 is deuterated on the N-methyl group, which is a site of metabolism.[9][10] While this can be useful for studying the kinetics of demethylation, for a stable internal standard, it is preferable to label positions that are not directly involved in major metabolic transformations.

Therefore, for Rosiglitazone-D5, we propose the following labeling strategy:

-

Three deuterium atoms on the N-methyl group (-N(CD₃)) : This provides a significant mass shift and is a synthetically accessible position.

-

Two deuterium atoms on the phenyl ring : Specifically, at the positions ortho to the ether linkage. These positions are less prone to hydroxylation compared to the para position and are not involved in the primary binding interactions with PPARγ.[11]

This labeling pattern for Rosiglitazone-D5 is strategically designed to offer metabolic stability and a clear mass differentiation from the unlabeled drug and its major metabolites.

Synthesis of Rosiglitazone-D5: A Step-by-Step Protocol

The synthesis of Rosiglitazone-D5 can be adapted from established synthetic routes for Rosiglitazone.[1][12][13] The key modification is the introduction of deuterated starting materials.

Synthetic Workflow Diagram

Caption: Synthetic workflow for Rosiglitazone-D5.

Detailed Experimental Protocol

Step 1: Synthesis of N-(methyl-d3)-2-pyridone

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add 2-hydroxypyridine (1.0 eq) portion-wise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add iodomethane-d3 (CD₃I, 1.1 eq) dropwise.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction carefully with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-(methyl-d3)-2-pyridone.

Step 2: Synthesis of 2-(N-(methyl-d3)pyridin-2(1H)-ylideneamino)ethanol

-

Dissolve N-(methyl-d3)-2-pyridone (1.0 eq), ethanolamine (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in anhydrous dichloromethane (CH₂Cl₂).

-

Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise at 0 °C.

-

Stir the reaction at room temperature for 12 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with CH₂Cl₂.

-

Concentrate the filtrate and purify the residue by column chromatography to yield 2-(N-(methyl-d3)pyridin-2(1H)-ylideneamino)ethanol.

Step 3: Synthesis of 4-(2-(N-(methyl-d3)pyridin-2(1H)-ylideneamino)ethoxy)benzaldehyde-2,6-d2

-

To a solution of 2-(N-(methyl-d3)pyridin-2(1H)-ylideneamino)ethanol (1.0 eq) and 4-fluoro-3,5-dideuterobenzaldehyde (1.1 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 6 hours.

-

Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain 4-(2-(N-(methyl-d3)pyridin-2(1H)-ylideneamino)ethoxy)benzaldehyde-2,6-d2.

Step 4: Synthesis of Rosiglitazone-D5

-

Dissolve 4-(2-(N-(methyl-d3)pyridin-2(1H)-ylideneamino)ethoxy)benzaldehyde-2,6-d2 (1.0 eq) and 2,4-thiazolidinedione (1.2 eq) in toluene.

-

Add a catalytic amount of piperidine.

-

Reflux the mixture with a Dean-Stark apparatus to remove water for 8 hours.

-

Cool the reaction mixture, and collect the precipitated product by filtration.

-

Wash the solid with cold toluene and dry under vacuum to yield Rosiglitazone-D5.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the chemical identity, purity, and isotopic enrichment of the synthesized Rosiglitazone-D5.

Mass Spectrometry (MS)

High-resolution mass spectrometry is employed to determine the exact mass of the synthesized compound and confirm the incorporation of five deuterium atoms.

| Compound | Molecular Formula | Exact Mass (monoisotopic) |

| Rosiglitazone | C₁₈H₁₉N₃O₃S | 357.1147 |

| Rosiglitazone-D5 | C₁₈H₁₄D₅N₃O₃S | 362.1462 |

Table 1: Expected Exact Masses of Rosiglitazone and Rosiglitazone-D5.

LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantification. The precursor and product ion transitions for Rosiglitazone-D5 will be shifted by +5 and +3 m/z units, respectively, compared to the unlabeled compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Rosiglitazone | 358.1 | 135.1 |

| Rosiglitazone-D5 | 363.1 | 138.1 |

Table 2: Proposed MRM Transitions for Rosiglitazone and Rosiglitazone-D5.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the positions of deuterium incorporation. The signals corresponding to the protons that have been replaced by deuterium will be absent in the ¹H NMR spectrum of Rosiglitazone-D5.

-

¹H NMR:

-

Absence of the singlet corresponding to the N-methyl protons.

-

Simplification of the multiplet pattern for the aromatic protons on the phenyl ring, with the disappearance of the signals for the two ortho protons.

-

-

²H NMR:

-

A singlet will be observed in the region corresponding to the N-methyl group.

-

A signal will be present in the aromatic region corresponding to the two deuterium atoms on the phenyl ring.

-

-

¹³C NMR:

-

The carbon signals directly attached to deuterium will appear as triplets with reduced intensity due to C-D coupling.

-

Conclusion: Enabling a Deeper Understanding of Rosiglitazone's Pharmacokinetics

The strategic design, synthesis, and rigorous characterization of Rosiglitazone-D5 provide a powerful tool for the modern drug developer. This stable isotope-labeled internal standard facilitates the development of highly accurate and precise bioanalytical methods, which are essential for generating reliable pharmacokinetic and metabolic data. By understanding the principles of stable isotope labeling and applying them to drugs like Rosiglitazone, researchers can accelerate the journey of new medicines from the laboratory to the clinic, ultimately benefiting patients.

References

-

RCSB PDB. (n.d.). Rosiglitazone. PDB-101. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Rosiglitazone 6 using the cyclization of propargylic amide 3 o with COS. Retrieved from [Link]

-

Miyazaki, Y., et al. (2000). Effect of rosiglitazone on glucose and non-esterified fatty acid metabolism in Type II diabetic patients. Diabetic Medicine, 17(10), 704-709. Retrieved from [Link]

-

The Merck Index. (n.d.). Rosiglitazone. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

Goldstein, B. J. (2003). Are the Metabolic Effects of Rosiglitazone Influenced by Baseline Glycaemic Control? Current Medical Research and Opinion, 19(5), 419-426. Retrieved from [Link]

-

Kim, K. B., et al. (2009). Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study. Journal of Chromatography B, 877(20-21), 1951-1956. Retrieved from [Link]

-

Kassahun, K., et al. (2006). A Comparison of the Bioactivation Potentials of Troglitazone, Rosiglitazone, and Pioglitazone Using Stable Isotope-Labeled Analogues and Liquid Chromatography Tandem Mass Spectrometry. Chemical Research in Toxicology, 19(9), 1163-1173. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical ¹H NMR spectrum of an aqueous extract (in deuterated water) of a NR capsule.... Retrieved from [Link]

-

Scott, J. S., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(9), 711-730. Retrieved from [Link]

-

Cox, P. J., et al. (2000). Absorption, Disposition, and Metabolism of Rosiglitazone, a Potent Thiazolidinedione Insulin Sensitizer, in Humans. Drug Metabolism and Disposition, 28(7), 772-780. Retrieved from [Link]

- Google Patents. (n.d.). US6515132B2 - Process for the preparation of rosiglitazone maleate.

-

Kumar, V., et al. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Online Journal of Pharmacology & Pharmacokinetics, 1(4). Retrieved from [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. Retrieved from [Link]

-

Wang, L., et al. (2020). Design and synthesis of rosiglitazone-ferulic acid-nitric oxide donor trihybrids for improving glucose tolerance. European Journal of Medicinal Chemistry, 199, 112384. Retrieved from [Link]

-

Heavy Water Board. (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal. Retrieved from [Link]

-

Atzrodt, J., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6140-6205. Retrieved from [Link]

-

Brodbelt, J. S., et al. (2022). Photodissociation Mass Spectrometry Accurately Localizes Sites of Backbone Deuteration in Peptides. ChemRxiv. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic optimization of rosiglitazone and related intermediates for industrial purposes. Retrieved from [Link]

Sources

- 1. US6515132B2 - Process for the preparation of rosiglitazone maleate - Google Patents [patents.google.com]

- 2. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Thiazolidinedione bioactivation: a comparison of the bioactivation potentials of troglitazone, rosiglitazone, and pioglitazone using stable isotope-labeled analogues and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. Absorption, disposition, and metabolism of rosiglitazone, a potent thiazolidinedione insulin sensitizer, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. Simultaneous quantification of rosiglitazone and its two major metabolites, N-desmethyl and p-hydroxy rosiglitazone in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Rosiglitazone [pdb101.rcsb.org]

- 12. researchgate.net [researchgate.net]

- 13. Rosiglitazone [drugfuture.com]

Methodological & Application

Application Note: High-Sensitivity Quantification of Rosiglitazone in Human Plasma via LC-ESI-MS/MS

Abstract

This protocol details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Rosiglitazone in human plasma. Designed for clinical research and bioequivalence studies, this method utilizes protein precipitation for rapid sample preparation and positive electrospray ionization (ESI+) for picogram-level sensitivity. The workflow is validated against FDA and ICH M10 guidelines, ensuring data integrity for regulatory submissions.

Introduction & Scientific Rationale

Clinical Context

Rosiglitazone is a thiazolidinedione antidiabetic agent that acts as a high-affinity agonist for the peroxisome proliferator-activated receptor-gamma (PPAR

Methodological Logic (The "Why")

-

Ionization Physics: Rosiglitazone possesses a basic pyridyl nitrogen with a pKa of approximately 6.1–6.8. This makes it an ideal candidate for Positive Electrospray Ionization (ESI+) . We utilize an acidic mobile phase (Ammonium Formate/Formic Acid) to ensure the molecule is fully protonated (

), maximizing sensitivity. -

Internal Standard Selection: While structural analogs like Pioglitazone are historically used, this protocol mandates Rosiglitazone-d3 (deuterated). Stable isotope-labeled IS co-elutes with the analyte, perfectly compensating for matrix effects and ionization suppression, which is non-negotiable for high-integrity regulated bioanalysis.

-

Separation Chemistry: A C18 stationary phase is selected to retain the hydrophobic thiazolidinedione core while allowing the separation of early-eluting polar plasma phospholipids, which are notorious for causing ion suppression.

Experimental Workflow Visualization

The following diagram outlines the critical path from sample accession to data acquisition.

Figure 1: Step-by-step sample preparation and analysis workflow for Rosiglitazone quantification.

Materials & Reagents

-

Analyte: Rosiglitazone Maleate (Reference Standard, >99% purity).

-

Internal Standard (IS): Rosiglitazone-d3.

-

Matrix: Drug-free human plasma (K2EDTA anticoagulant recommended).

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid, Ammonium Formate.

Detailed Protocol

Stock and Working Solutions

-

Stock Solution (1 mg/mL): Dissolve Rosiglitazone in Methanol. Store at -20°C.

-

IS Stock (1 mg/mL): Dissolve Rosiglitazone-d3 in Methanol.

-

Working Standard: Serially dilute stock in 50% Methanol/Water to generate calibration spikes (Range: 1.0 – 1000 ng/mL).

-

IS Working Solution: Dilute to a fixed concentration (e.g., 50 ng/mL) in Acetonitrile. This serves as both the IS spike and the precipitation agent.

Sample Preparation (Protein Precipitation)

This method uses "Crash & Shoot" for throughput, but with a high organic ratio to ensure clean supernatants.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.

-

Spike/Crash: Add 150 µL of IS Working Solution (Acetonitrile containing Rosiglitazone-d3).

-

Note: The 1:3 plasma:ACN ratio ensures >98% protein removal.

-

-

Mix: Vortex vigorously for 3 minutes.

-

Clarify: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the supernatant to an autosampler vial.

-

Injection: Inject 5 µL into the LC-MS/MS.

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: Phenomenex Gemini C18 (50 x 2.0 mm, 3 µm) or equivalent.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

-

Flow Rate: 0.4 mL/min.

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 20 | Initial Equilibration |

| 0.50 | 20 | Load |

| 2.50 | 90 | Elution of Analyte |

| 3.50 | 90 | Wash (Phospholipids) |

| 3.60 | 20 | Re-equilibration |

| 5.00 | 20 | Stop |

Mass Spectrometry (MRM Parameters):

-

Source: ESI Positive Mode.

-

Spray Voltage: 4500 V.

-

Temperature: 500°C.

MRM Transitions Table:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (eV) |

| Rosiglitazone | 358.1 | 135.1 | Quantifier | 28 |

| Rosiglitazone | 358.1 | 110.1 | Qualifier | 45 |

| Rosiglitazone-d3 | 361.1 | 138.1 | Internal Standard | 28 |

Validation & Quality Control (Self-Validating System)

To ensure this protocol produces legally defensible data, the following validation pillars must be established prior to study sample analysis, aligned with FDA and ICH M10 guidance.

Linearity & Sensitivity

-

Calibration Curve: 1.0 ng/mL to 1000 ng/mL.

-

Regression: Linear (

) with -

LLOQ: 1.0 ng/mL (Signal-to-Noise ratio > 10:1).

Accuracy & Precision

Run QC samples at Low, Medium, and High concentrations (e.g., 3, 400, 800 ng/mL) in quintuplicate (n=5).

-

Acceptance Criteria:

deviation from nominal value (

Matrix Effect & Recovery[4]

-

Matrix Factor (MF): Compare peak area of analyte spiked into extracted blank plasma vs. analyte in pure solvent.

-

IS Normalization: The IS-normalized MF should be close to 1.0, proving the deuterated IS compensates for any suppression.

Stability

-

Freeze-Thaw: Stable for at least 3 cycles at -80°C to Room Temperature.

-

Benchtop: Stable for >4 hours at ambient temperature.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Backpressure | Protein buildup on guard column. | Replace guard column; ensure centrifugation was sufficient (10k g). |

| Signal Drift | Source contamination. | Clean ESI source cone/capillary. |

| Carryover | Analyte sticking to injector needle. | Change needle wash to 50:50 MeOH:ACN + 0.1% Formic Acid. |

| Split Peaks | Solvent mismatch. | Ensure injection solvent is weaker (more aqueous) than initial mobile phase. |

References

-

US Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 77999, Rosiglitazone. Retrieved from [Link]

-

Hassan, E., et al. (2021).[4] Development and validation of a sensitive LC-MS/MS method for pioglitazone: application towards pharmacokinetic and tissue distribution study in rats. RSC Advances. Retrieved from [Link](Note: References similar thiazolidinedione fragmentation patterns and extraction logic).

-

European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

Sources

- 1. Automated high-performance liquid chromatography method for the determination of rosiglitazone in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid HPLC determination of pioglitazone in human plasma by protein precipitation and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. file.medchemexpress.com [file.medchemexpress.com]

Protein precipitation method for Rosiglitazone extraction

Application Note: High-Efficiency Protein Precipitation Protocol for the Extraction of Rosiglitazone from Human Plasma

Executive Summary

This application note details a robust, high-throughput protein precipitation (PPT) method for the extraction of Rosiglitazone (RSG) from human plasma. While Solid Phase Extraction (SPE) offers cleaner extracts, PPT remains the method of choice for high-volume clinical trials due to its speed and cost-efficiency. This protocol utilizes acidified acetonitrile (ACN) to overcome Rosiglitazone’s high plasma protein binding (99.8%), achieving recoveries >85% with minimized matrix effects suitable for LC-MS/MS analysis down to an LLOQ of 1.0 ng/mL.

Introduction & Mechanistic Rationale

2.1 The Challenge: Protein Binding Rosiglitazone is a Thiazolidinedione antidiabetic agent characterized by high lipophilicity and extensive binding to human serum albumin (HSA) (>99%) [1]. In bioanalysis, the "free" drug must be liberated from this albumin complex before it can be analyzed. Failure to fully denature the protein results in drug entrapment in the pellet, leading to poor recovery and non-linear calibration curves.